Substance P (1-9) is the N-terminal fragment of the neuropeptide Substance P, a member of the tachykinin family. It is a nonapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. Substance P is found in both the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction [, , ]. Substance P (1-9) has been studied for its potential role in modulating the activity of Substance P and other tachykinins, as well as for its potential therapeutic applications.
Substance P (1-9) is a biologically active peptide derived from the larger neuropeptide known as Substance P, which consists of eleven amino acids. This specific fragment, Substance P (1-9), is formed through enzymatic cleavage and plays a significant role in various physiological processes, particularly in the nervous system and immune response. Substance P itself is classified as a neuropeptide within the tachykinin family, primarily known for its involvement in pain transmission, inflammation, and neurogenic inflammation.
Substance P is synthesized from a precursor protein encoded by the TAC1 gene through alternative splicing. It is predominantly found in the central nervous system, peripheral nervous system, and immune cells. The peptide is released from sensory nerve terminals and is associated with inflammatory processes and pain signaling. In vivo studies have shown that Substance P undergoes rapid metabolism, leading to the formation of smaller peptide fragments such as Substance P (1-9) and Substance P (1-7), which retain some biological activity but differ in their receptor interactions and physiological effects .
Substance P belongs to the tachykinin family of neuropeptides, which includes other members like neurokinin A and neurokinin B. It acts primarily through the neurokinin 1 receptor (NK1R), although it can also interact with other tachykinin receptors (NK2R and NK3R). The classification of Substance P (1-9) as a metabolite indicates its role in modulating the effects of the full-length Substance P through different pathways and receptor interactions .
The synthesis of Substance P (1-9) typically employs solid-phase peptide synthesis techniques. For instance, peptides are synthesized using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry on a suitable resin. In this method, amino acids are sequentially added to form the desired peptide chain, followed by deprotection steps to yield the final product.
In one study, the synthesis involved using Rink amide resin for C-terminally amidated peptides. The coupling of amino acids was facilitated by O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling agent. After synthesis, high-performance liquid chromatography (HPLC) was used to purify the peptides to over 95% purity . This method ensures high yield and purity essential for biological assays.
The molecular structure of Substance P (1-9) consists of nine amino acids: Arg-Pro-Lys-Ser-Pro-Gly-Leu-Met-NH2. This sequence retains critical structural features necessary for receptor binding while lacking the C-terminal residues that are essential for full activity at the neurokinin 1 receptor.
The molecular formula for Substance P (1-9) is C₁₁H₁₄N₄O₂S, with a molecular weight of approximately 270.32 g/mol. The presence of an amide group at the C-terminus is crucial for its stability and interaction with receptors .
Substance P (1-9) participates in various biochemical reactions primarily involving receptor binding and signal transduction. Upon binding to the neurokinin 1 receptor, it activates intracellular signaling pathways that lead to calcium mobilization and degranulation in mast cells.
The activation process involves G protein-coupled receptor mechanisms where ligand binding induces conformational changes in the receptor, leading to downstream signaling cascades such as phosphoinositide turnover and cyclic adenosine monophosphate production. This mechanism is critical for mediating pain and inflammatory responses .
The mechanism of action for Substance P (1-9) involves its interaction with neurokinin receptors on target cells. Upon binding to neurokinin 1 receptors, it triggers intracellular signaling pathways that result in various physiological responses including vasodilation, increased vascular permeability, and modulation of immune cell activity.
Research indicates that while Substance P (1-9) has reduced potency compared to full-length Substance P at activating neurokinin 1 receptors, it retains significant biological activity through other receptors like MRGPRX2. This suggests that even truncated forms can influence pain perception and inflammatory processes .
Substance P (1-9) is typically presented as a white powder or crystalline solid when synthesized. It is soluble in water and exhibits stability under controlled conditions.
The peptide's stability can be affected by environmental factors such as pH and temperature; it is susceptible to degradation by peptidases like neutral endopeptidase. The half-life of Substance P (1-9) varies significantly depending on its environment; it may last longer in plasma compared to tissue fluids due to enzymatic degradation rates .
Substance P (1-9) has several applications in scientific research, particularly in studies related to pain mechanisms, inflammation, and neurobiology. It serves as a valuable tool for understanding nociceptive pathways and developing potential therapeutic agents targeting pain relief.
Additionally, research into its role in immune response modulation has implications for treating conditions characterized by chronic inflammation or pain syndromes. Investigations into its interactions with various receptors continue to provide insights into novel therapeutic strategies for managing pain and inflammatory diseases .
Substance P (1-9) is a biologically active nonapeptide fragment (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly) derived from the selective proteolytic processing of full-length Substance P (SP; Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). The formation of this fragment occurs through enzymatic cleavage at the Gly⁹-Leu¹⁰ bond, primarily mediated by endopeptidases. Matrix metalloproteinase-9 (MMP-9) is a key enzyme responsible for this cleavage, generating SP(1-9) and the dipeptide SP(10-11) [2] [4]. Alternative enzymatic pathways involve neutral endopeptidase (NEP; neprilysin) and angiotensin-converting enzyme (ACE), though these predominantly produce other metabolites like SP(1-7) [1] [2]. The C-terminal amidation of full-length SP protects it from carboxypeptidase activity, directing cleavage toward mid-chain sites and favoring SP(1-9) production [2] [4].
Table 1: Enzymatic Pathways for Substance P (1-9) Generation
Enzyme | Cleavage Site | Primary Fragment(s) | Tissue Localization |
---|---|---|---|
MMP-9 | Gly⁹⁻Leu¹⁰ | SP(1-9) + SP(10-11) | Brain, Inflammatory Sites |
ACE | Multiple sites | SP(1-7), SP(1-9)* | Vascular Endothelium, Plasma |
NEP | Gln⁶⁻Phe⁷, Phe⁷⁻Phe⁸ | SP(1-6), SP(1-7) | Neural Tissue, Kidneys |
Endothelin-Converting Enzyme | Phe⁷⁻Phe⁸ | SP(1-7) | Vascular Endothelium |
*Minor product compared to SP(1-7)
The BBB is a critical site for SP metabolism, where endothelial cell-surface peptidases regulate peptide permeability and fragment generation. Bovine Brain Microvessel Endothelial Cells (BBMECs) express ACE, NEP, and MMP-9, which collectively process intact SP into fragments. In vitro studies using BBMEC monolayers show that approximately 70% of SP remains intact after 5 hours of perfusion, with SP(1-9) identified as a major metabolite alongside SP(3-11) and SP(5-11) [2] [5]. ACE, localized to the luminal membrane of BBB endothelial cells, hydrolyzes SP into SP(1-9) as a minor pathway, while its primary action yields SP(1-7) [2] [8]. MMP-9 activity at the BBB increases during neuroinflammation, enhancing SP(1-9) generation [9]. The BBB thus acts as a metabolic filter, with SP(1-9) formation occurring via:
Table 2: BBB Peptidases Involved in SP(1-9) Metabolism
Peptidase | Subcellular Localization | SP Fragment Preference | Regulation in Disease |
---|---|---|---|
ACE | Luminal Membrane | SP(1-7) > SP(1-9) | Upregulated in Hypertension |
MMP-9 | Basolateral Secretion | SP(1-9) | Induced by Neuroinflammation |
NEP | Cytosol & Membrane | SP(1-7) | Downregulated in Brain Injury |
Dipeptidyl Peptidase IV | Luminal Membrane | SP(3-11) | Unchanged |
The generation of SP(1-9) varies across tissues due to differential enzyme expression:
Enzyme expression is modulated by cytokines: TNF-α induces MMP-9 in astrocytes, while TGF-β suppresses ACE in endothelia [3] [9].
Table 3: Tissue-Specific Enzyme Activity for SP(1-9) Generation
Tissue/Cell Type | Dominant Enzyme | SP(1-9) Abundance | Biological Consequence |
---|---|---|---|
BBB Endothelium | ACE, MMP-9 | Moderate | Regulates Neuropeptide Influx |
Pulmonary Mast Cells | MMP-9 | High | Bronchoconstriction, Cytokine Release |
Gut Mucosa | MMP-9, NEP | Low (Inflammation: High) | Neurogenic Inflammation Amplification |
Microglia | MMP-9 | High (If Activated) | Neutrophil Recruitment, Oxidative Stress |
SP(1-9) generation exhibits distinct temporal patterns during inflammation:
SP(1-9)’s stability (half-life >30 minutes in plasma vs. <5 minutes for intact SP) allows it to exert prolonged effects. During COVID-19-related cytokine storms, SP(1-9) synergizes with SARS-CoV-2 to trigger IL-17A secretion from mesenteric adipocytes, linking neurogenic and systemic inflammation [6] [9].
Table 4: Temporal Dynamics of SP(1-9) in Disease Models
Time Post-Injury | SP(1-9) Level Change | Key Enzymes Active | Pathophysiological Role |
---|---|---|---|
0–1 hour | 3-fold increase | Mast cell MMP-9 | Mast Cell Degranulation, Vasodilation |
1–4 hours | 6-fold increase | Endothelial ACE, MMP-9 | BBB Disruption, Neutrophil Adhesion |
4–12 hours | 8-fold increase | Astrocytic MMP-9 | IL-8/CXCL2 Secretion, Oxidative Burst |
>24 hours | Sustained elevation | Macrophage MMP-9 | Chronic Fibrosis, Glial Activation |
Concluding Remarks
Substance P (1-9) exemplifies the functional significance of neuropeptide fragments in health and disease. Its generation via tissue-specific peptidases and dynamic regulation during inflammation positions it as a critical modulator of neuroimmune crosstalk. Targeting its production pathways (e.g., MMP-9 inhibition) offers novel therapeutic opportunities for conditions ranging from asthma to neurodegenerative disorders.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3